Molecular Flexibility and Conformational Entropy: 1,8-Dibromo-octane-2,7-dione vs. 1,8-Dibromooctane
The presence of seven rotatable bonds in 1,8-dibromo-octane-2,7-dione significantly exceeds the five rotatable bonds of the simple dibromoalkane comparator 1,8-dibromooctane (C8H16Br2). This increased conformational freedom can influence the entropic contribution to binding or polymerization thermodynamics. While no direct head-to-head experimental data comparing the two compounds in a specific assay is available, this class-level difference in molecular topology suggests a potential advantage in applications requiring flexible tethers, such as in the synthesis of macrocyclic tetraamine ligands [1].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 7 rotatable bonds |
| Comparator Or Baseline | 1,8-Dibromooctane: 5 rotatable bonds |
| Quantified Difference | +2 rotatable bonds |
| Conditions | Calculated based on SMILES structure; no experimental conformational analysis available |
Why This Matters
This structural difference may translate to distinct conformational sampling in solution or during polymer chain folding, a factor relevant for designing materials with specific mechanical or binding properties.
- [1] PubChem. 1,8-Dibromooctane. CID 12123. Rotatable Bond Count = 5. https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dibromooctane (accessed 2026-04-22). View Source
